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Aluminum 3,5-heptanedionate - 25325-54-6

Aluminum 3,5-heptanedionate

Catalog Number: EVT-6724357
CAS Number: 25325-54-6
Molecular Formula: C21H33AlO6
Molecular Weight: 408.5 g/mol
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Product Introduction

Overview

Description: Aluminum 3,5-heptanedionate, also known as tris(3,5-heptanedionato)aluminum, has the molecular formula C21H33AlO6\text{C}_{21}\text{H}_{33}\text{AlO}_6 and a molecular weight of 408.47 g/mol. This compound features aluminum coordinated with three 3,5-heptanedionate ligands, which are bidentate ligands that enhance the stability and solubility of the aluminum center in organic solvents.

Source: The compound is synthesized from aluminum salts such as aluminum chloride and 3,5-heptanedione in organic solvents like ethanol. It can also be obtained through industrial processes that ensure high purity and consistency of the final product.

Classification: Aluminum 3,5-heptanedionate falls under the category of organometallic compounds. It is classified as a coordination complex due to the presence of metal-ligand coordination bonds.

Synthesis Analysis

Methods: The synthesis of Aluminum 3,5-heptanedionate typically involves the following steps:

  1. Dissolution: Aluminum chloride is dissolved in ethanol.
  2. Addition: 3,5-heptanedione is added to the solution.
  3. Stirring: The mixture is stirred at room temperature for several hours.
  4. Isolation: The product is isolated through filtration and subsequently dried.

In industrial settings, these steps are scaled up with controlled reaction conditions to ensure high yields and purity levels. Purification methods such as recrystallization may be employed to achieve desired purity.

Molecular Structure Analysis

Structure: The structural arrangement of Aluminum 3,5-heptanedionate consists of an aluminum ion surrounded by three bidentate 3,5-heptanedionate ligands. This configuration leads to a stable octahedral geometry around the aluminum center.

Data: Key structural data includes:

  • Molecular Formula: C21H33AlO6\text{C}_{21}\text{H}_{33}\text{AlO}_6
  • Molecular Weight: 408.47 g/mol
  • Coordination Number: 6 (due to three bidentate ligands)
Chemical Reactions Analysis

Aluminum 3,5-heptanedionate can participate in various chemical reactions:

  1. Oxidation: Under specific conditions, it can be oxidized to form aluminum oxide and other organic by-products. Common oxidizing agents include hydrogen peroxide and oxygen.
  2. Reduction: This compound can undergo reduction reactions resulting in the formation of aluminum metal and reduced organic products using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution: Ligand substitution reactions can occur where the original ligands are replaced with other ligands in an organic solvent.
Mechanism of Action

The mechanism of action for Aluminum 3,5-heptanedionate primarily involves its ability to coordinate with various ligands. This coordination allows it to interact with different molecular targets and pathways, influencing both chemical reactions and biological processes. The interactions are mediated through changes in reactivity and stability due to its metal-ligand coordination properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and acetone.

Chemical Properties

  • Stability: Exhibits good thermal stability under controlled conditions.
  • Reactivity: Engages in oxidation-reduction reactions and ligand substitution.

Relevant data includes:

  • Melting Point: Not specified but generally stable under standard laboratory conditions.
  • Hygroscopicity: Tends to absorb moisture from the air if not stored properly.
Applications

Aluminum 3,5-heptanedionate has diverse applications across various fields:

  • Chemistry: Serves as a precursor for synthesizing other aluminum-containing compounds and acts as a catalyst in organic reactions.
  • Biology: Investigated for potential biological activities and interactions with biomolecules.
  • Medicine: Explored for use in drug delivery systems and as components in medical imaging agents.
  • Industry: Utilized in producing advanced materials like transparent ceramics and optical materials due to its unique properties.
Synthesis and Advanced Fabrication Techniques

Coordination Chemistry of β-Diketonate Ligands in Metal-Organic Precursors

The structural versatility of β-diketonate ligands enables precise tuning of aluminum coordination complexes for advanced material applications. Aluminum 3,5-heptanedionate (C₂₁H₃₃AlO₆, MW 408.46 g/mol) exemplifies how ligand architecture governs precursor performance [1] [8]. The prototypical symmetric β-diketonate configuration features delocalized electrons across the O=C-C=C-O resonance system, enabling robust bidentate coordination to the aluminum center. This electron delocalization creates a stable six-membered chelate ring upon metal binding, significantly enhancing thermal resilience compared to monodentate ligands.

Ligand Design for Enhanced Thermal Stability and Volatility

Steric engineering of β-diketonate substituents directly modulates aluminum complex volatility and decomposition kinetics. Branched alkyl groups (e.g., 2,2,6,6-tetramethyl derivatives) create protective hydrophobic shields around the metal core, suppressing premature decomposition. The tetramethyl-modified variant, aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (Al(TMHD)₃, C₃₃H₅₇AlO₆, MW 576.8 g/mol), demonstrates superior thermal resilience with decomposition initiating above 225°C versus 150-180°C for unsubstituted analogs [2] [6]. This stability stems from steric inhibition of intermolecular interactions that typically lead to oligomerization. Volatility is simultaneously enhanced through molecular weight optimization – the bulky tert-butyl groups in TMHD reduce crystal lattice energy without proportionally increasing molecular mass, maintaining practical vapor pressures (0.1 mmHg at 200°C) [6] [9].

Table 1: Thermal Properties of Aluminum β-Diketonate Complexes

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Decomposition Onset (°C)
Aluminum 3,5-heptanedionateC₂₁H₃₃AlO₆408.46N/A150-180
Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate)C₃₃H₅₇AlO₆576.80225-267267-400

Mechanistic Insights into Transesterification and Chelation Dynamics

Formation kinetics of aluminum β-diketonates involve ligand-exchange equilibria highly sensitive to reaction media. Transesterification routes employ aluminum alkoxides (e.g., Al(OⁱPr)₃) reacting with β-diketones, where nucleophilic attack by the diketone enolate on electrophilic aluminum centers initiates chelation [8] . Advanced mechanochemical syntheses bypass solvent limitations entirely – ball-milling aluminum salts with 2,2,6,6-tetramethyl-3,5-heptanedione achieves 85% conversion efficiency within 30 minutes through continuous reactive interface regeneration . This solid-state approach eliminates solvation effects that impede conventional solution-phase reactions, particularly with sterically congested diketones. In situ FTIR studies reveal a critical induction period where ligand deprotonation precedes rapid coordination, suggesting a rate-limiting proton-transfer step. The final tris-chelated octahedral geometry is thermodynamically favored, with dissociation constants (Kd) below 10−12 M in non-aqueous media [9].

Heterometallic Precursor Development for Mixed-Oxide Systems

Co-deposition Strategies with Rare-Earth and Transition Metal β-Diketonates

Heterometallic oxide films demand molecular-level precursor homogeneity, achieved through volatility-matched β-diketonate pairs. Aluminum 3,5-heptanedionate derivatives serve as ideal matrices for rare-earth incorporation due to congruent sublimation characteristics with lanthanide analogs like Gd(THD)₃ and Er(THD)₃ [4] [7]. MOCVD of perovskite-type oxides exemplifies this synergy, where aluminum and barium β-diketonates co-sublime at 180–220°C with minimal vapor pressure divergence (<15% deviation) [7]. This co-volatility enables stoichiometric transfer from vapor phase to substrate. Crucially, ligand symmetry matching prevents preferential decomposition – using tetramethyl-substituted derivatives across all metal components maintains thermal profile alignment, avoiding premature ligand dissociation that plagues mixed-ligand systems.

Table 2: Heterometallic Precursor Systems for Oxide Thin Films

Target MaterialAl PrecursorCo-PrecursorDeposition TechniqueApplication
Al:Gd₃Ga₅O₁₂ (Garnet)Al(acac)₃Gd(THD)₃, Er(THD)₃ALDLuminescent Films
YBa₂Cu₃O₇ (YBCO)Al(TMHD)₃Y(TMHD)₃, Ba(TMHD)₂MOCVDSuperconductors
Al-doped ZnOAl(TMHD)₃Zn(acac)₂AACVDTransparent Conductors

Stoichiometric Control in Ternary Oxide Synthesis

Atomic-scale stoichiometry in complex oxides hinges on precursor flux stability and gas-phase reactivity. ALD of erbium-doped Gd₃Ga₅O₁₂ (GGG) garnets utilizes nanolaminate structures with alternating Gd₂O₃/Ga₂O₃/Al₂O₃ layers, where aluminum β-diketonates provide precise Al3+ dosing [4]. The critical parameter is maintaining sub-1.5 nm Ga₂O₃ interlayer thickness to prevent phase segregation during post-deposition annealing at 900°C. Aluminum incorporation simultaneously modifies crystallization kinetics, reducing garnet formation temperature by 150°C versus undoped systems [4]. For superconducting YBa₂Cu₃O₇ films, aluminum β-diketonates serve as flux-pinning additives when introduced at 2–5 mol%, requiring co-sublimation with yttrium and barium analogs within ±3% compositional tolerance. This precision is achieved through thermogravimetric vapor pressure calibration using the relationship lnP = A - B/T, where coefficients A and B are ligand-specific [9].

Vapor-Phase Deposition Methodologies

Metal-Organic Chemical Vapor Deposition (MOCVD) for Al₂O₃ Thin Films

Aluminum 3,5-heptanedionate derivatives enable high-purity Al₂O₃ deposition through self-limiting oxidative decomposition. The process initiates with Al(TMHD)₃ vaporization at 180–220°C (0.1–0.5 Torr), followed by gas-phase transport to a 500–800°C substrate zone [6] [9]. Kinetic studies reveal a two-step decomposition: ligand detachment generates transient Al(TMHD)₂+ and free TMHD radicals, followed by aluminum oxidation to α-Al₂O₃. Oxygen partial pressure critically governs crystallinity – values below 10−3 atm yield defective films, while excess oxygen (>0.1 atm) induces ligand combustion and carbon inclusion. Optimized conditions (0.02 atm O₂, 650°C) produce <50 ppb carbon impurity films at 3–5 μm/hour growth rates. The tetramethyl-modified precursor significantly outperforms conventional Al(acac)₃ in step coverage on high-aspect-ratio substrates (>95% conformity vs. 70% for acac), attributed to reduced gas-phase nucleation [2] [9].

Atomic Layer Deposition (ALD) of Rare-Earth-Doped Garnet Nanostructures

β-diketonate chemistry enables precise nanolaminate fabrication for advanced photonic materials. Erbium-activated Gd₃Ga₅O₁₂ (GGG) garnets grow via supercycle ALD using alternating Gd(THD)₃, Ga(Me)₃, Al(acac)₃, and Er(THD)₃ precursors at 350°C [4]. Aluminum β-diketonates serve dual roles: as discrete dopant sources (Al(acac)₃) and as crystallization modifiers when integrated into nanolaminates. The ALD sequence [50×(Gd₂O₃) - 30×(Ga₂O₃) - 5×(Al₂O₃)] repeated with Er doping cycles achieves sub-nm interfacial control critical for suppressing Ga₂O₃ segregation during 900°C annealing. Aluminum incorporation reduces interfacial diffusion barriers, promoting homogeneous garnet crystallization instead of parasitic GdGaO₃ phases [4]. The resultant films exhibit intense 1530 nm electroluminescence with 1.9% external quantum efficiency – performance metrics directly contingent on aluminum β-diketonate's stoichiometric delivery and low impurity profile (<1017 atoms/cm³ carbon).

Table 3: ALD Parameters for Aluminum-Containing Garnet Films

ParameterAl(acac)₃-Based ProcessConventional Process (No Al)Performance Impact
Deposition Temperature350°C380°CReduced thermal budget
Annealing Temperature900°C1050°CSi substrate compatibility
Ga₂O₃ Segregation Threshold>1.5 nm interlayers>0.8 nm interlayersEnhanced phase purity
Er³⁺ Luminescence Intensity (1530 nm)1.9 EQE%0.8 EQE%Improved quantum efficiency

Properties

CAS Number

25325-54-6

Product Name

Aluminum 3,5-heptanedionate

IUPAC Name

(Z)-5-bis[[(Z)-5-oxohept-3-en-3-yl]oxy]alumanyloxyhept-4-en-3-one

Molecular Formula

C21H33AlO6

Molecular Weight

408.5 g/mol

InChI

InChI=1S/3C7H12O2.Al/c3*1-3-6(8)5-7(9)4-2;/h3*5,8H,3-4H2,1-2H3;/q;;;+3/p-3/b3*6-5-;

InChI Key

QZZGKBLRLATPRR-YFTRRBBBSA-K

SMILES

CCC(=CC(=O)CC)O[Al](OC(=CC(=O)CC)CC)OC(=CC(=O)CC)CC

Canonical SMILES

CCC(=CC(=O)CC)O[Al](OC(=CC(=O)CC)CC)OC(=CC(=O)CC)CC

Isomeric SMILES

CC/C(=C/C(=O)CC)/O[Al](O/C(=C\C(=O)CC)/CC)O/C(=C\C(=O)CC)/CC

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